3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 3-position and an isobutyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-methylpropyl)-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be integrated into the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2-methoxy-2-methylpropyl)-1H-pyrazole: Similar in structure but with a methoxy group instead of an amine group.
1-Bromo-2-methylpropene: A simpler brominated compound used in various synthetic applications.
Uniqueness
3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H12BrN3 |
---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3 |
InChI Key |
JDKBJJITJVCRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.